molecular formula C22H26F3NO2S B2832077 N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 2034549-50-1

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Cat. No.: B2832077
CAS No.: 2034549-50-1
M. Wt: 425.51
InChI Key: ABYINJDOSOZLER-UHFFFAOYSA-N
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Description

This compound features a thiophene ring substituted with a 1-hydroxyethyl group, a cyclopentylmethyl spacer, and a propanamide linker terminating in a 4-(trifluoromethyl)phenyl group. Structural analogs often vary in core heterocycles, substituents, or terminal aromatic groups, leading to differences in pharmacological profiles .

Properties

IUPAC Name

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F3NO2S/c1-15(27)18-9-10-19(29-18)21(12-2-3-13-21)14-26-20(28)11-6-16-4-7-17(8-5-16)22(23,24)25/h4-5,7-10,15,27H,2-3,6,11-14H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYINJDOSOZLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and hypothesized pharmacological implications:

Compound Name Core Structure Key Substituents Pharmacological Implications Evidence ID
Target Compound Thiophene 1-hydroxyethyl, cyclopentylmethyl, CF₃-phenyl Enhanced hydrophobicity; potential CNS activity [1, 2]
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide Biphenyl Indole-ethyl, fluoro-biphenyl Serotonin receptor modulation; π-π interactions [3]
2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-... (furopyridine core) Furo[2,3-b]pyridine CF₃-ethylamino, cyclopropane carbamoyl Kinase inhibition; improved metabolic stability [5]
N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide Propanamide Tetrazole, methoxyphenyl Bioisosteric replacement (tetrazole for COOH) [7]

Key Observations:

  • Core Heterocycles: The thiophene in the target compound offers distinct electronic properties compared to indole () or furopyridine ().
  • Fluorinated Groups: The CF₃ group in the target compound increases lipophilicity and resistance to oxidative metabolism compared to the methoxy group in ’s compound, which may enhance solubility but reduce membrane permeability .
  • Bioisosteres: The tetrazole in ’s compound mimics carboxylic acids, improving oral bioavailability, whereas the CF₃ group in the target compound prioritizes hydrophobic binding pockets .

Binding Affinity and Docking Studies

Using Glide XP scoring (), the target compound’s CF₃-phenyl and cyclopentylmethyl groups may contribute to hydrophobic enclosure in protein pockets, similar to the fluoro-biphenyl in . However, the indole’s NH group in ’s compound could form hydrogen bonds absent in the target molecule .

Pharmacokinetic and Bioactivity Profiles

  • Metabolic Stability: The CF₃ group in the target compound reduces CYP450-mediated oxidation compared to ’s methoxyphenyl group, which is susceptible to demethylation .
  • Target Engagement: The thiophene core may favor interactions with lipid-rich CNS targets, whereas ’s furopyridine could inhibit kinases via π-stacking with ATP-binding domains .

Q & A

Q. What are the critical steps and considerations for synthesizing N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide?

Answer: Synthesis typically involves multi-step organic reactions, including:

  • Cyclopentane Ring Functionalization : Introduction of the thiophen-2-yl moiety via Suzuki-Miyaura coupling or nucleophilic substitution, requiring anhydrous conditions and palladium catalysts .
  • Amide Bond Formation : Coupling the cyclopentane-thiophene intermediate with 3-(4-(trifluoromethyl)phenyl)propanoic acid using carbodiimide reagents (e.g., EDC/HOBt) under nitrogen atmosphere to prevent hydrolysis .
  • Hydroxyethyl Group Installation : Controlled reduction of a ketone intermediate (e.g., using NaBH4 in ethanol) to avoid over-reduction .

Q. Key Considerations :

  • Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC to track intermediate formation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high purity (>95%) .

Q. How can researchers confirm the structural identity and purity of the synthesized compound?

Answer: Analytical techniques include:

Technique Purpose Example Parameters Reference
NMR Confirm stereochemistry and functional groups1H^1H-NMR (400 MHz, CDCl3_3): δ 7.6–7.4 (m, 4H, aromatic), 2.9 (t, 2H, CH2_2)
HPLC Assess purityC18 column, 70:30 ACN/H2_2O, λ = 254 nm, retention time = 12.3 min
HRMS Verify molecular formulaESI-MS: m/z calc. 467.18 [M+H]+^+, found 467.19

Critical Step : Compare spectral data with computational predictions (e.g., DFT for NMR shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be systematically addressed?

Answer: Contradictions often arise from pharmacokinetic (PK) variability or off-target effects. Mitigation strategies include:

  • Metabolic Stability Assays : Use liver microsomes to predict hepatic clearance and adjust dosing regimens .
  • Plasma Protein Binding Studies : Evaluate compound availability using equilibrium dialysis (e.g., 95% bound in human serum) .
  • Target Engagement Validation : Employ CRISPR-edited cell lines to confirm on-target effects .

Q. Example Workflow :

Repeat in vitro assays with fresh compound batches.

Conduct PK/PD modeling to align in vitro IC50_{50} with in vivo efficacy .

Q. What methodologies optimize reaction yield and scalability for large-scale synthesis?

Answer: Optimization strategies include:

Parameter Optimization Approach Impact Reference
Catalyst Switch from Pd(PPh3_3)4_4 to XPhos Pd G3Reduces catalyst loading (5 → 1 mol%)
Solvent Replace DMF with THF/water biphasic systemImproves yield (65% → 82%) and simplifies purification
Process Continuous flow synthesis for amidationEnhances throughput (batch → 5 g/hr)

Validation : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, pH) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Use Glide XP (Schrödinger) to simulate binding to targets (e.g., AKR1C3 for prostate cancer). Key parameters: hydrophobic enclosure scoring and hydrogen-bond networks .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å) .
  • Free Energy Calculations : Apply MM-GBSA to predict ΔGbinding_{binding} (e.g., −9.8 kcal/mol for AKR1C3) .

Validation : Compare with SPR (surface plasmon resonance) data for binding affinity (Kd_d = 12 nM) .

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

Answer:

  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and −40°C .
  • 2D Experiments : Use HSQC and HMBC to assign quaternary carbons and long-range couplings .
  • Crystallography : Grow single crystals (e.g., via vapor diffusion with hexane/EtOAc) for X-ray structure validation .

Case Study : A 2.1 Å resolution X-ray structure confirmed the thiophene ring orientation, resolving NOE ambiguities .

Q. How to design structure-activity relationship (SAR) studies for derivative synthesis?

Answer:

  • Core Modifications : Vary the cyclopentylmethyl group (e.g., replace with cyclohexyl) to assess steric effects .
  • Functional Group Swaps : Substitute trifluoromethyl with cyano to evaluate electronic impacts on receptor binding .
  • Bioisosteres : Replace the propanamide with sulfonamide to improve metabolic stability .

Data Analysis : Use IC50_{50} heatmaps and PCA (principal component analysis) to correlate structural features with activity .

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